5-(Benzyloxy)-4-chloro-2-methylpyridazin-3(2H)-one
Description
Properties
CAS No. |
88093-84-9 |
|---|---|
Molecular Formula |
C12H11ClN2O2 |
Molecular Weight |
250.68 g/mol |
IUPAC Name |
4-chloro-2-methyl-5-phenylmethoxypyridazin-3-one |
InChI |
InChI=1S/C12H11ClN2O2/c1-15-12(16)11(13)10(7-14-15)17-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3 |
InChI Key |
BXZOWUVWSYBGMK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=C(C=N1)OCC2=CC=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-4-chloro-2-methylpyridazin-3(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyridazine derivative.
Substitution Reactions:
Chlorination: The chloro group is introduced via chlorination reactions, which can be carried out using reagents like thionyl chloride or phosphorus pentachloride.
Methylation: The methyl group is introduced using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(Benzyloxy)-4-chloro-2-methylpyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Benzyloxy group oxidation leads to benzaldehyde or benzoic acid derivatives.
Reduction: Reduction of the chloro group results in the formation of the corresponding hydrogen-substituted compound.
Substitution: Substitution reactions yield various derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Benzyloxy)-4-chloro-2-methylpyridazin-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)-4-chloro-2-methylpyridazin-3(2H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on Reactivity and Physicochemical Properties
The substituents on the pyridazinone core significantly influence electronic, steric, and solubility properties. Below is a comparative table of key analogs:
Key Observations:
- Lipophilicity: The benzyloxy group in the target compound increases logP compared to analogs with polar substituents (e.g., 7WZ’s anilino group). This may enhance blood-brain barrier penetration but reduce aqueous solubility .
- Electronic Effects: Chlorine at position 4 is electron-withdrawing, activating the pyridazinone ring for nucleophilic substitution reactions .
Biological Activity
5-(Benzyloxy)-4-chloro-2-methylpyridazin-3(2H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, synthesis, and applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a pyridazinone core with a benzyloxy group and a chlorine atom, contributing to its reactivity and biological properties. The presence of these functional groups enhances its interaction with biological targets, making it a candidate for drug development.
Synthesis
The synthesis of this compound typically involves several key steps in organic synthesis. The general synthetic route includes:
- Formation of the Pyridazinone Core : The initial step involves creating the pyridazinone structure through cyclization reactions.
- Introduction of the Benzyloxy Group : This is achieved through nucleophilic substitution reactions.
- Chlorination : Chlorine is introduced to the aromatic ring, enhancing the compound's reactivity.
Research indicates that this compound may interact with specific enzymes or receptors, influencing various biological pathways. Its activity is primarily attributed to:
- Enzyme Inhibition : The compound exhibits potential as an inhibitor of monoamine oxidase (MAO), particularly MAO-B, which is relevant in neurodegenerative diseases like Parkinson's disease.
Case Studies and Research Findings
- MAO Inhibition Studies : In comparative studies, compounds similar to this compound have shown selective inhibition of MAO-B with significant binding affinities. For example, a related compound demonstrated an IC50 value of 0.062 µM for MAO-B inhibition, indicating potent activity .
- Neuroprotective Effects : Preliminary studies suggest that this compound may possess neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells, which are critical factors in the pathogenesis of neurodegenerative disorders.
Comparative Analysis with Related Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Potential MAO-B inhibitor |
| 5-(Benzyloxy)-2-tert-butyl-4-chloropyridazin-3(2H)-one | Similar but with tert-butyl group | Enhanced reactivity due to steric effects |
| 5-(Benzyloxy)-4-fluoropyridazin-3(2H)-one | Fluorine instead of chlorine | Different electronic properties affecting binding |
Q & A
Q. What are the common synthetic routes for 5-(Benzyloxy)-4-chloro-2-methylpyridazin-3(2H)-one?
The synthesis typically involves functionalization of a pyridazinone core. A two-step approach is often employed:
Benzyloxy Introduction : Condensation of a chlorinated pyridazinone precursor with benzyl alcohol derivatives under basic conditions (e.g., NaH in DMF) .
Chlorination : Electrophilic substitution at the 4-position using reagents like POCl₃ or PCl₅ under reflux conditions .
Key intermediates and yields should be validated via LC-MS or TLC.
Q. How is the compound characterized structurally?
- X-ray Crystallography : Resolves bond lengths and angles (e.g., C-Cl bond ≈ 1.73 Å; pyridazinone ring planarity) .
- NMR : Key signals include a singlet for the 2-methyl group (δ ~2.4 ppm) and aromatic protons (δ ~7.3–7.5 ppm for benzyloxy). Anomalies in splitting may indicate rotamers .
- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error.
Q. What purification methods are effective for this compound?
Q. How stable is the compound under various storage conditions?
Q. What analytical techniques validate purity?
- HPLC : C18 column, 0.1% TFA in H₂O/MeCN gradient (retention time ~12.3 min) .
- Elemental Analysis : Acceptable C, H, N ranges within ±0.3% of theoretical values.
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
Q. How are contradictions in spectroscopic data resolved?
Q. What strategies mitigate regioselectivity challenges during chlorination?
Q. How can computational methods guide derivative design for SAR studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
